(S)-2-Methyl-CBS-oxazaborolidine

Übersicht

Beschreibung

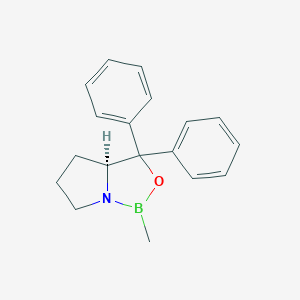

(S)-2-Methyl-CBS-oxazaborolidine is a chiral organoboron compound widely used as a catalyst in asymmetric synthesis. It is particularly known for its role in the enantioselective reduction of ketones to secondary alcohols. The compound’s unique structure, which includes a boron atom integrated into an oxazaborolidine ring, allows it to facilitate highly selective chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (S)-2-Methyl-CBS-oxazaborolidine is typically synthesized through the reaction of (S)-proline with borane. The process involves the following steps:

Formation of the Intermediate: (S)-proline reacts with borane to form a boronate ester intermediate.

Cyclization: The intermediate undergoes cyclization to form the oxazaborolidine ring.

Methylation: The final step involves the methylation of the oxazaborolidine ring to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors are often employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions. It is renowned for its ability to catalyze the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

Common Reagents and Conditions:

Reagents: Borane (BH3), (S)-proline, methylating agents.

Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) are commonly used.

Major Products: The major products of reactions catalyzed by this compound are chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.

Wissenschaftliche Forschungsanwendungen

(S)-2-Methyl-CBS-oxazaborolidine has a wide range of applications in scientific research:

Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds.

Biology: The compound’s ability to catalyze the formation of chiral molecules makes it valuable in the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of chiral drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

Industry: this compound is employed in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Wirkmechanismus

The mechanism of action of (S)-2-Methyl-CBS-oxazaborolidine involves the formation of a complex between the boron atom and the substrate. This complexation activates the substrate for reduction. The chiral environment provided by the oxazaborolidine ring ensures that the reduction occurs with high enantioselectivity, leading to the formation of a single enantiomer of the product.

Molecular Targets and Pathways: The primary molecular target of this compound is the carbonyl group of ketones. The compound facilitates the transfer of hydride ions to the carbonyl carbon, resulting in the formation of chiral alcohols.

Vergleich Mit ähnlichen Verbindungen

®-2-Methyl-CBS-oxazaborolidine: The enantiomer of (S)-2-Methyl-CBS-oxazaborolidine, used for similar purposes but with opposite enantioselectivity.

Diisopinocampheylborane (Ipc2BH): Another chiral boron compound used in asymmetric synthesis.

Alpine-Borane: A chiral borane reagent used for enantioselective reductions.

Uniqueness: this compound is unique due to its high enantioselectivity and efficiency in catalyzing reductions. Its ability to produce enantiomerically pure products with minimal side reactions makes it a preferred choice in asymmetric synthesis.

Biologische Aktivität

(S)-2-Methyl-CBS-oxazaborolidine is a chiral organoboron compound that plays a significant role in asymmetric synthesis, particularly in the reduction of prochiral ketones to form chiral secondary alcohols. Its unique structure, characterized by a cyclic boron-nitrogen bond, enables it to act as an effective Lewis acid catalyst, facilitating selective chemical transformations. This article explores the biological activity of this compound, its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₁₈H₂₀BNO

- Molar Mass : 277.17 g/mol

- CAS Number : 112022-81-8

- Appearance : Solid, soluble in organic solvents like toluene

This compound operates primarily through Lewis acid catalysis. The mechanism involves:

- Coordination with Carbonyl Groups : The boron atom forms a complex with the carbonyl group of a ketone or aldehyde.

- Activation for Nucleophilic Attack : This complexation activates the carbonyl for nucleophilic attack by hydride sources such as borane.

- Enantioselective Reduction : The chiral environment provided by the oxazaborolidine ring directs the attack, leading to the formation of a specific enantiomer of the product alcohol.

Applications in Asymmetric Synthesis

This compound is extensively utilized in various chemical reactions, including:

- Asymmetric Reduction of Ketones : Converts prochiral ketones into chiral secondary alcohols.

- Synthesis of Bioactive Compounds : Employed in the synthesis of pharmaceuticals such as ezetimibe and aprepitant.

- Production of Chiral Intermediates : Facilitates the creation of α-hydroxy acids, α-amino acids, and other biologically relevant compounds.

Biological Activity and Case Studies

While specific biological activities of this compound are less documented compared to its synthetic applications, its role in producing biologically active compounds highlights its importance. Below are notable studies demonstrating its application:

Table 1: Summary of Research Findings

Case Study: Synthesis of Ezetimibe

Ezetimibe is an important drug used to lower cholesterol levels. The synthesis involves several steps where this compound is employed to ensure high enantioselectivity during the reduction of key intermediates. This process not only improves yield but also enhances the pharmacological profile of the final product.

Eigenschaften

IUPAC Name |

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAFJQFKBASMU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370458 | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112022-81-8 | |

| Record name | (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-2-Methyl-CBS-oxazaborolidine contribute to stereoselective synthesis, particularly in the context of the provided research papers?

A1: this compound acts as a chiral catalyst in the presence of borane, facilitating the enantioselective reduction of ketones. This means it guides the reaction to preferentially form one enantiomer over the other.

- Example 1: In the synthesis of (2R,3R,4R)-2-acetamido-3,4-dihydroxypiperidine ("XylNAc-isofagomine") [], this compound enables a crucial enantioselective reduction step, ultimately influencing the final stereochemistry of the target molecule.

- Example 2: The synthesis of threo-1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)-propan-1-ol [] highlights the catalyst's selectivity. Even though the reaction favors the erythro enantiomer inherently, using this compound with BH3 shifts the ratio towards a 10:90 erythro:threo mixture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.